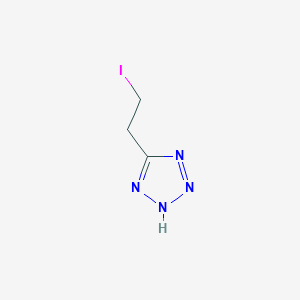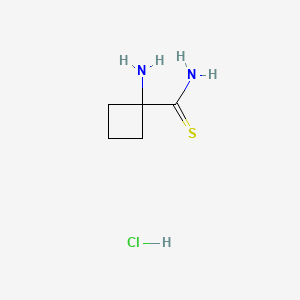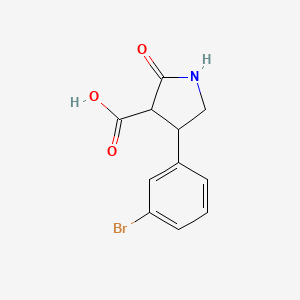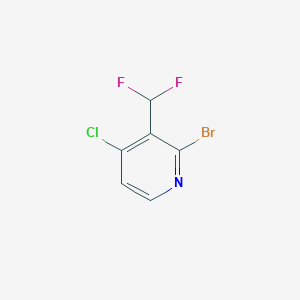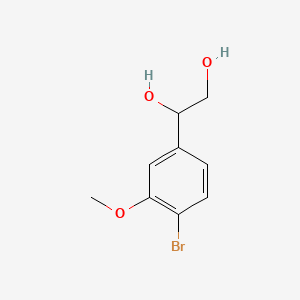
1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a diol functional group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the bromination of 3-methoxyphenylacetic acid followed by reduction to yield the desired diol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: De-brominated compounds
Substitution: Azides, nitriles, or other substituted derivatives
科学的研究の応用
1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols and brominated compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively. The diol group can form hydrogen bonds and undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
- 1-(3-Bromo-2-methoxyphenyl)ethane-1,2-diol
- 1-(4-Chloro-3-methoxyphenyl)ethane-1,2-diol
- 1-(4-Methoxyphenyl)ethane-1,2-diol
Comparison: 1-(4-Bromo-3-methoxyphenyl)ethane-1,2-diol is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, which imparts distinct chemical properties. Compared to its analogs, the bromine atom enhances the compound’s reactivity in substitution reactions, while the methoxy group influences its electronic properties and solubility.
特性
分子式 |
C9H11BrO3 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC名 |
1-(4-bromo-3-methoxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H11BrO3/c1-13-9-4-6(8(12)5-11)2-3-7(9)10/h2-4,8,11-12H,5H2,1H3 |
InChIキー |
QPBUCZMVHKDFPX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(CO)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


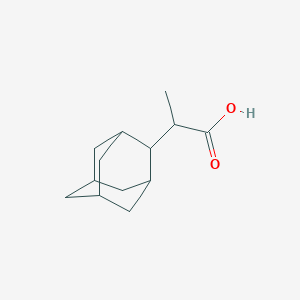
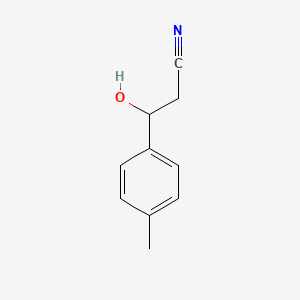
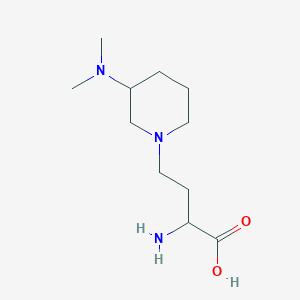
![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)
![3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15313256.png)


![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)

